molecular formula C18H24ClNO3 B4628332 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride

2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride

Cat. No. B4628332
M. Wt: 337.8 g/mol
InChI Key: BFFNTBARUBNJBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The molecular structures of compounds related to 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride have been synthesized using the Schiff bases reduction route. These compounds include asymmetric units in orthorhombic and monoclinic crystal systems, showcasing intermolecular hydrogen bonding and secondary intermolecular interactions (Ajibade & Andrew, 2021).

Molecular Structure Analysis

An example of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, displays a molecular structure stabilized by hydrogen bonding. The hydroxyl group in this compound is involved in intermolecular hydrogen bonding, which is crucial for understanding the molecular interactions and stability of similar compounds (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds have been explored in various studies. For example, the synthesis and activity of related compounds have been investigated, illustrating the process of condensation and ring cleavage, which are essential in understanding the reactivity of 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride (Yuan & Bador, 1976).

Physical Properties Analysis

The physical properties of closely related compounds have been studied, such as in a water–ethanol mixture under subcritical conditions. Such research helps in understanding the solvation behavior and stability of 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride in different solvent environments (Bogdan et al., 2021).

Chemical Properties Analysis

Research on similar compounds, such as the study of copper(II) halide complexes, provides insights into the coordination chemistry and bonding behavior, which are significant for comprehending the chemical properties of 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride (Vezzosi et al., 1989).

Scientific Research Applications

Metabolism and Identification of Metabolites

  • In vivo Metabolism : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which has structural similarities to 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride, shows that it undergoes complex metabolic pathways in rats, leading to various metabolites. This study helps in understanding the metabolic fate of similar compounds in biological systems (Kanamori et al., 2002).

Synthesis and Anticancer Evaluation

  • Combinatorial Synthesis and Cancer Cell Line Screening : A study presents a method for synthesizing 2-amino-4-phenyl-5H-indeno[1,2d]pyrimidine-5-one derivatives, which show potential against human breast cancer cell lines. This indicates the value of similar synthetic methods in creating compounds with anticancer properties (Patravale et al., 2014).

Synthesis and Characterization of Liquid Crystalline Monomers

  • New Liquid Crystalline Monomers : The synthesis of new mesogenic alcohols, which are components in liquid crystalline monomers, suggests the potential for similar compounds like 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride to be used in creating materials with specific optical properties (Han & Kim, 1999).

Reactions and Transformations

  • Oxidation to Ester by Performic Acid : Research shows that secondary alcohols like 1-phenylethyl alcohol can be directly oxidized to corresponding esters using performic acid. This study can guide similar oxidation processes for structurally related compounds (Li et al., 2013).

Solvation Studies

  • Thermo-Solvatochromism of Zwitterionic Probes : A study on the solvatochromic behavior of probes in water–alcohol mixtures reveals insights into solvation dynamics, which could be relevant for understanding the solvation behavior of similar compounds (Tada et al., 2003).

Crystalline Self-Assembly

  • Bowl-Like Cyclotriguaiacylene Derivative with Alcohol/Phenols : The cocrystallization of bowl-like compounds with alcohols and phenols demonstrates the potential for creating extended organic frameworks through hydrogen bonding and C-H...π interactions. This could be applicable to similar compounds for creating novel crystalline structures (Shi et al., 2010).

properties

IUPAC Name

2-[2-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-14(16-6-4-3-5-7-16)19-13-15-8-9-17(22-11-10-20)18(12-15)21-2;/h3-9,12,14,19-20H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNTBARUBNJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCCO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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